molecular formula C14H22OS B8078638 1-(4-Ethylsulfanylbutoxy)-2,4-dimethylbenzene

1-(4-Ethylsulfanylbutoxy)-2,4-dimethylbenzene

Cat. No.: B8078638
M. Wt: 238.39 g/mol
InChI Key: XCMCMEALPRCRGD-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(4-Ethylsulfanylbutoxy)-2,4-dimethylbenzene” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “1-(4-Ethylsulfanylbutoxy)-2,4-dimethylbenzene” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize the production of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to ensure the efficient and cost-effective synthesis of the compound. The process is designed to minimize waste and environmental impact while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound “1-(4-Ethylsulfanylbutoxy)-2,4-dimethylbenzene” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.

    Reduction: Reduction reactions can convert the compound to its lower oxidation states.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the compound, which may have different chemical and physical properties.

Scientific Research Applications

The compound “1-(4-Ethylsulfanylbutoxy)-2,4-dimethylbenzene” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of “1-(4-Ethylsulfanylbutoxy)-2,4-dimethylbenzene” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Properties

IUPAC Name

1-(4-ethylsulfanylbutoxy)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-4-16-10-6-5-9-15-14-8-7-12(2)11-13(14)3/h7-8,11H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMCMEALPRCRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCOC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCOC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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